ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzofuran moiety, along with the diethylsulfamoyl and benzamido groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the benzofuran derivative and 4-(diethylsulfamoyl)benzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the benzofuran core make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, disrupting its function and leading to anticancer effects. Additionally, the diethylsulfamoyl group can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-(methylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a diethyl group.
Ethyl 3-[4-(ethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate: Similar structure but with an ethyl group instead of a diethyl group.
Uniqueness
Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is unique due to the presence of the diethylsulfamoyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets compared to its analogs.
Biological Activity
Ethyl 3-[4-(diethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described using the following IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O4S
- Molecular Weight: 366.44 g/mol
Research indicates that compounds containing the benzofuran moiety often exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the diethylsulfamoyl group may enhance these effects by improving solubility and bioavailability.
Antiviral Activity
Recent studies have shown that benzofuran derivatives can inhibit viral replication. A study focusing on benzofuran-based compounds demonstrated their efficacy against Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies revealed significant binding affinities, suggesting that this compound may share similar antiviral mechanisms .
Antibacterial Properties
Benzofuran derivatives have also been evaluated for their antibacterial activity. In vitro assays indicated that certain benzofuran compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Preliminary investigations into the anticancer properties of benzofuran derivatives have shown promise. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Antiviral | HCV NS5B RdRp | 15 µM | |
Antibacterial | E. coli | 10 µg/mL | |
Anticancer | MCF-7 (breast cancer) | 20 µM |
Case Studies
-
Antiviral Activity Against HCV:
In a study evaluating several benzofuran derivatives, this compound was identified as a promising candidate due to its ability to inhibit HCV replication effectively. The binding interactions with key residues in the NS5B enzyme were characterized through molecular dynamics simulations, confirming its potential as an antiviral agent . -
Evaluation of Antimicrobial Effects:
Another investigation assessed the antibacterial properties of various benzofuran derivatives, including the compound . The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating bacterial infections .
Properties
IUPAC Name |
ethyl 3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-24(5-2)31(27,28)16-13-11-15(12-14-16)21(25)23-19-17-9-7-8-10-18(17)30-20(19)22(26)29-6-3/h7-14H,4-6H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKCIGCXZXAUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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